molecular formula C22H20N4O5 B13799553 6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione

6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B13799553
M. Wt: 420.4 g/mol
InChI Key: SRSJYMZMLCSGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer properties .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative .

Scientific Research Applications

6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that regulate various cellular processes such as growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . The molecular targets include specific protein kinases involved in signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, which confer high selectivity and potency as a protein kinase inhibitor. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

6-(2,6-dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20N4O5/c1-12-6-5-7-13(2)18(12)23-19-16(14-8-10-15(11-9-14)26(29)30)17-20(27)24(3)22(28)25(4)21(17)31-19/h5-11,23H,1-4H3

InChI Key

SRSJYMZMLCSGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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